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molecular formula C7H14O4S B3176431 Oxan-2-ylmethyl methanesulfonate CAS No. 99335-60-1

Oxan-2-ylmethyl methanesulfonate

Cat. No. B3176431
M. Wt: 194.25 g/mol
InChI Key: MFCJQPGABLDBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06589951B1

Procedure details

A solution of (tetrahydropyran-2-yl)methanol (6 g, 51.65 moles) in methylene chloride (80 ml) at 0° C. was added with triethylamine (8.27 ml, 59.4 moles) then with mesyl chloride (4.4 ml, 56.8 moles) in methylene chloride (5 ml). The temperature was left to rise to room value and after 30 minutes the mixture was poured into water and extracted in methylene chloride. The organic phases were anhydrified and dried to give 10 g of the title product (quantitative yield).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.27 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].C(N(CC)CC)C.[S:16](Cl)([CH3:19])(=[O:18])=[O:17].O>C(Cl)Cl>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][O:8][S:16]([CH3:19])(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O1C(CCCC1)CO
Name
Quantity
8.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The temperature was left
EXTRACTION
Type
EXTRACTION
Details
extracted in methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(CCCC1)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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